molecular formula C11H13ClO2 B3023954 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-16-5

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B3023954
CAS No.: 898785-16-5
M. Wt: 212.67 g/mol
InChI Key: CFDRDURFLWRQQS-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C11H13ClO2 It is characterized by a benzene ring substituted with a chlorine atom and a methyl group, along with a dioxolane ring attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl alcohol and 1,3-dioxolane.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

    Procedure: The 4-chloro-3-methylbenzyl alcohol is reacted with 1,3-dioxolane in the presence of the acid catalyst. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the dioxolane ring, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of 4-azido-3-methyl (1,3-dioxolan-2-ylmethyl)benzene or 4-thio-3-methyl (1,3-dioxolan-2-ylmethyl)benzene.

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Formation of this compound derivatives with reduced dioxolane ring.

Scientific Research Applications

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxolane ring can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzyl alcohol: Lacks the dioxolane ring, making it less stable and less versatile in chemical reactions.

    4-Chloro-3-methylbenzoic acid: Contains a carboxylic acid group instead of the dioxolane ring, leading to different reactivity and applications.

    4-Chloro-3-methylbenzaldehyde: Features an aldehyde group, which imparts distinct chemical properties compared to the dioxolane-containing compound.

Uniqueness

4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the dioxolane ring, which enhances its stability and reactivity

Properties

IUPAC Name

2-[(4-chloro-3-methylphenyl)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDRDURFLWRQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645888
Record name 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-16-5
Record name 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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